4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine
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Overview
Description
4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a unique structure that combines a triazolopyrimidine core with a piperazine and morpholine moiety, which may contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5,6-dimethyl-1,2,4-triazole and a suitable pyrimidine derivative.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with a piperazine derivative under basic conditions.
Incorporation of the Morpholine Ring: The final step involves the attachment of the morpholine ring to the pyrimidine core, which can be achieved through another nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazolopyrimidine core.
Reduction: Reduction reactions may target the nitrogen atoms within the triazolopyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, especially on the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]piperidine
- 4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]pyrrolidine
Uniqueness
The uniqueness of 4-[6-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine lies in its combination of the triazolopyrimidine core with both piperazine and morpholine rings. This unique structure may confer specific pharmacological properties that are not present in similar compounds, making it a valuable subject of research.
Properties
Molecular Formula |
C20H27N9O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[6-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H27N9O/c1-14-15(2)23-20-21-13-22-29(20)19(14)28-6-4-26(5-7-28)17-12-18(25-16(3)24-17)27-8-10-30-11-9-27/h12-13H,4-11H2,1-3H3 |
InChI Key |
CSMNXEGOHOSCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=CC(=NC(=N4)C)N5CCOCC5 |
Origin of Product |
United States |
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